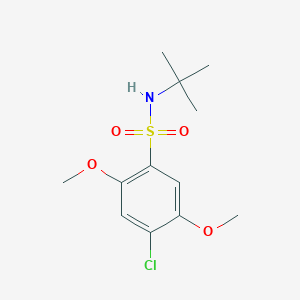
N-tert-butyl-4-chloro-2,5-dimethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-butyl-4-chloro-2,5-dimethoxybenzenesulfonamide is a chemical compound that has been widely used in scientific research for its unique properties. This compound is also known as CBBS, and it is a sulfonamide derivative that has a chlorine and two methoxy groups attached to the benzene ring. CBBS has been used in various scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications.
Mecanismo De Acción
The mechanism of action of CBBS is not fully understood, but it is thought to involve the inhibition of certain enzymes and proteins in the body. CBBS has been shown to inhibit the activity of certain kinases, which are involved in various cellular processes such as cell growth and division. CBBS has also been shown to inhibit the activity of certain transcription factors, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
CBBS has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that CBBS can inhibit the proliferation of certain cancer cells, and it has also been shown to have anti-inflammatory effects. In vivo studies have shown that CBBS can reduce the severity of inflammatory diseases such as colitis and arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CBBS in lab experiments is its unique chemical structure, which allows for specific interactions with target proteins and enzymes. CBBS is also relatively easy to synthesize and purify, which makes it a convenient compound to work with. However, one limitation of CBBS is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in certain experimental settings.
Direcciones Futuras
There are several future directions for research involving CBBS. One potential area of research is the development of CBBS derivatives with improved activity and selectivity. Another area of research is the investigation of CBBS in combination with other compounds, to determine if it has synergistic effects. Finally, further studies are needed to fully elucidate the mechanism of action of CBBS, which will help to guide future research efforts.
Métodos De Síntesis
The synthesis of CBBS involves the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with tert-butylamine in the presence of a base such as triethylamine. The reaction proceeds under reflux conditions, and the resulting product is purified by recrystallization.
Aplicaciones Científicas De Investigación
CBBS has been used in various scientific studies to investigate its potential applications. One of the primary applications of CBBS is in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate. CBBS has also been used in studies investigating its potential as an anti-inflammatory agent, as well as its effects on the immune system.
Propiedades
Nombre del producto |
N-tert-butyl-4-chloro-2,5-dimethoxybenzenesulfonamide |
|---|---|
Fórmula molecular |
C12H18ClNO4S |
Peso molecular |
307.79 g/mol |
Nombre IUPAC |
N-tert-butyl-4-chloro-2,5-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C12H18ClNO4S/c1-12(2,3)14-19(15,16)11-7-9(17-4)8(13)6-10(11)18-5/h6-7,14H,1-5H3 |
Clave InChI |
NOGMCWXQAVSZLN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NS(=O)(=O)C1=C(C=C(C(=C1)OC)Cl)OC |
SMILES canónico |
CC(C)(C)NS(=O)(=O)C1=C(C=C(C(=C1)OC)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-isopropylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B273419.png)
![1-[(4-Chloro-3-methylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273421.png)
![3-[(Mesitylsulfonyl)amino]benzoic acid](/img/structure/B273426.png)


![1-Benzyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine](/img/structure/B273434.png)
![1-[(5-chloro-2-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B273449.png)

![1-[(4-chloro-3-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B273452.png)
![1-[(4-chloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273456.png)
![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273457.png)


